Monoamine Reuptake Inhibition: (+)-Nefopam Exhibits 7- to 30-Fold Greater Potency than (−)-Nefopam
In synaptosomal uptake assays using crude rat brain preparations, (+)-nefopam demonstrated 7- to 30-fold greater potency in inhibiting the reuptake of 5-hydroxytryptamine (5-HT), noradrenaline, and dopamine compared to the (−)-enantiomer [1]. The rank order of potency across the three monoamine transporters consistently followed (+)-nefopam > (±)-nefopam > (−)-nefopam [2].
| Evidence Dimension | Monoamine reuptake inhibition potency |
|---|---|
| Target Compound Data | (+)-Nefopam: 7-30× more potent |
| Comparator Or Baseline | (−)-Nefopam: baseline reference |
| Quantified Difference | 7- to 30-fold greater potency |
| Conditions | Rat brain synaptosomal preparations; uptake of 5-HT, noradrenaline, and dopamine |
Why This Matters
The marked stereoselectivity at the molecular target level provides a mechanistic basis for selecting (+)-nefopam over the racemate or (−)-enantiomer in pharmacological studies focused on monoamine transporter inhibition.
- [1] Rosland JH, Hole K. The effect of nefopam and its enantiomers on the uptake of 5-hydroxytryptamine, noradrenaline and dopamine in crude rat brain synaptosomal preparations. J Pharm Pharmacol. 1990 Jun;42(6):437-8. View Source
- [2] Patent Application US 2008/0255079 A1. Therapeutic Use of Nefopam and Analogues Thereof. Filed March 31, 2006. View Source
